(1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid
Overview
Description
(1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure The cubane framework is known for its rigidity and high energy content, making its derivatives of significant interest in various fields of chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid typically involves the bromination of cubane followed by carboxylation. One efficient method involves the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the cubane ring. Subsequent carboxylation can be achieved through various methods, including the use of Grignard reagents or carbon dioxide under specific conditions .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: (1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted cubane derivatives can be formed.
Oxidation Products: Oxidation can yield compounds like 4-bromocubane-1-carboxylate.
Reduction Products: Reduction can produce 4-bromocubane-1-methanol.
Scientific Research Applications
(1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology and Medicine:
Materials Science: The rigidity and high energy content of the cubane core make it useful in the development of new materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid in various applications depends on its chemical reactivity. The bromine atom and carboxylic acid group can interact with different molecular targets, facilitating reactions such as nucleophilic substitution or coupling. The cubane core’s rigidity and strain energy also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Cubane-1,4-dicarboxylic acid
- 4-Bromocubane
- Cubane-1-carboxylic acid
Comparison: (1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the cubane coreFor example, cubane-1,4-dicarboxylic acid has two carboxylic acid groups, which can lead to different reactivity and applications, while 4-bromocubane lacks the carboxylic acid group, limiting its versatility in certain reactions .
Properties
IUPAC Name |
4-bromocubane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHPZYGHNKTNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173496 | |
Record name | 4-Bromopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37794-29-9 | |
Record name | 4-Bromopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37794-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.